2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide
Description
2,4-Dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a dichlorinated and methyl-substituted benzene ring linked via a methylene group to a pyrazolo[1,5-a]pyridine heterocycle. This compound’s structural complexity combines electron-withdrawing chlorine atoms and a methyl group on the benzene ring, which may enhance lipophilicity and influence binding interactions. The pyrazolo[1,5-a]pyridine core contributes aromatic and hydrogen-bonding capabilities, making it a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c1-10-6-15(13(17)7-12(10)16)23(21,22)19-9-11-8-18-20-5-3-2-4-14(11)20/h2-8,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADJIYLLSJYUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.
Scientific Research Applications
2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain kinases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine vs. Triazolo[1,5-a]pyridine Derivatives
Example from :
- 5-Chloro-2-methoxy-N-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide (C₁₄H₁₃ClN₄O₃S) replaces the pyrazolo[1,5-a]pyridine with a triazolo[1,5-a]pyridine core. The methoxy and chloro substituents on the benzene ring contrast with the dichloro and methyl groups in the target compound, affecting steric bulk and lipophilicity .
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
Example from :
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (C₃₀H₂₃F₂N₅O₄S) features a pyrazolo[3,4-d]pyrimidine core fused with a chromenone system. The fluorophenyl and chromenone moieties increase molecular complexity and polarity compared to the simpler pyrazolo[1,5-a]pyridine in the target compound. The sulfonamide group is positioned para to the heterocycle, similar to the target, but the additional fluorine atoms may enhance metabolic stability .
Structural and Physicochemical Properties
Research Findings and Implications
- Metabolic Stability: Fluorine substituents in the pyrazolo[3,4-d]pyrimidine derivative () are known to resist oxidative metabolism, whereas the dichloro and methyl groups in the target compound could prolong half-life via steric hindrance .
- Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (as in ), whereas triazolo derivatives () may require regioselective cyclization steps, increasing synthetic complexity .
Biological Activity
2,4-Dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
- Molecular Formula : C15H13Cl2N3O2S
- Molecular Weight : 370.25 g/mol
- CAS Number : 1396803-11-4
- Structure : The compound features a sulfonamide group attached to a pyrazolo[1,5-a]pyridine moiety, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit various cancer cell lines through multiple mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in tumor growth.
A study highlighted the potential of similar compounds in inducing cell cycle arrest and promoting apoptosis in human cancer cell lines .
Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological processes:
- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have been shown to act as inhibitors of carbonic anhydrase, which is relevant in treating conditions like glaucoma and epilepsy .
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's structural similarity to other effective sulfonamides suggests potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated varying degrees of effectiveness against common pathogens .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Inhibitory Effects on Cancer Cells : A study conducted on pyrazolo[1,5-a]pyrimidine derivatives found that certain modifications led to enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Cardiovascular Effects : Research involving benzene sulfonamides indicated that some derivatives could influence perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential cardiovascular application .
- Antimicrobial Testing : Derivatives similar to the target compound were tested against various bacterial strains, revealing promising results for certain derivatives against E. coli and B. subtilis .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
